molecular formula C18H22O3 B4925335 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene

Cat. No.: B4925335
M. Wt: 286.4 g/mol
InChI Key: SQBOKIPPKWXOEK-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group and a propoxy group substituted with a 3-methylphenoxy moiety on a benzene ring

Preparation Methods

The synthesis of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethoxybenzene and 3-(3-methylphenoxy)propyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of reduced products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy or propoxy groups can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological agent.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene involves its interaction with specific molecular targets. These interactions may include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene can be compared with similar compounds such as:

    1-Ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene: This compound has a similar structure but with a different position of the methyl group on the phenoxy moiety.

    1-Ethoxy-3-[3-(2-methylphenoxy)propoxy]benzene: Another similar compound with the methyl group in the ortho position.

    1-Ethoxy-3-[3-(phenoxy)propoxy]benzene: Lacks the methyl group, providing a basis for comparison in terms of reactivity and properties.

These comparisons highlight the unique structural features and potential reactivity differences of this compound.

Properties

IUPAC Name

1-ethoxy-3-[3-(3-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-3-19-17-9-5-10-18(14-17)21-12-6-11-20-16-8-4-7-15(2)13-16/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBOKIPPKWXOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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